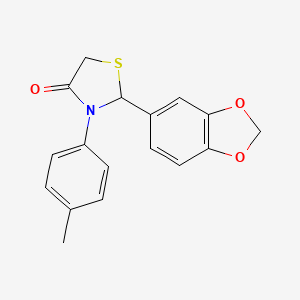
3,7-dimethyloctyl 4-morpholinylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-dimethyloctyl 4-morpholinylacetate, also known as DMAA, is a synthetic compound that has gained popularity in the research community due to its potential applications in scientific research. DMAA is a white, crystalline powder that is soluble in water and has a molecular formula of C13H25NO2.
Mechanism of Action
The exact mechanism of action of 3,7-dimethyloctyl 4-morpholinylacetate is not fully understood. It is believed to act as a sympathomimetic agent, stimulating the release of norepinephrine and dopamine in the brain. This leads to increased heart rate, blood pressure, and respiratory rate. This compound also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and respiratory rate. It also has a vasoconstrictive effect, which can improve blood flow to certain areas of the body. This compound has been shown to have a stimulant effect on the central nervous system, leading to increased alertness and cognitive function.
Advantages and Limitations for Lab Experiments
3,7-dimethyloctyl 4-morpholinylacetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have potential side effects, including increased heart rate and blood pressure. It also has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of 3,7-dimethyloctyl 4-morpholinylacetate. One area of research is its potential use as a dietary supplement and performance enhancer. It has also been studied for its potential use in the treatment of certain medical conditions, such as asthma and attention deficit hyperactivity disorder (ADHD). Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, more studies are needed to investigate the long-term effects of this compound and its potential side effects.
Synthesis Methods
3,7-dimethyloctyl 4-morpholinylacetate is synthesized through a multi-step process that involves the reaction of 4-morpholinylacetic acid with 3,7-dimethyloctan-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The resulting product is then purified through recrystallization to obtain the final form of this compound.
Scientific Research Applications
3,7-dimethyloctyl 4-morpholinylacetate has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including vasoconstriction, bronchodilation, and central nervous system stimulation. This compound has been used in studies investigating its effects on blood pressure, heart rate, and cognitive function. It has also been studied for its potential use as a dietary supplement and performance enhancer.
properties
IUPAC Name |
3,7-dimethyloctyl 2-morpholin-4-ylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-14(2)5-4-6-15(3)7-10-20-16(18)13-17-8-11-19-12-9-17/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBBMYXFNAUUHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC(=O)CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-(5-ethyl-2-thienyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4969026.png)
![N-{3-[N-(2,4-dimethoxybenzoyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B4969032.png)
![[1-(1-methyl-3-phenylpropyl)-2-pyrrolidinyl]methanol](/img/structure/B4969042.png)
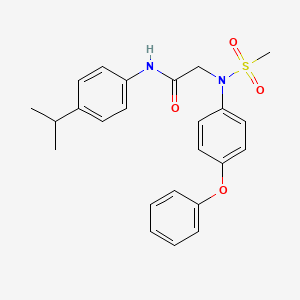
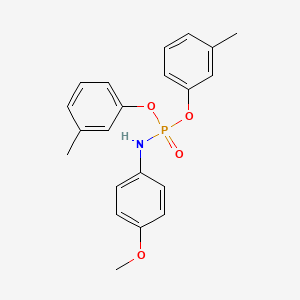
![2-{[2-(3-methoxyphenoxy)ethyl]thio}-4,6-pyrimidinediamine](/img/structure/B4969065.png)
![2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4969066.png)
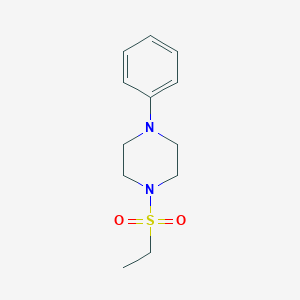
![1-[(butyrylamino)(2-chlorophenyl)methyl]-2-naphthyl acetate](/img/structure/B4969071.png)
![5-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4969084.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
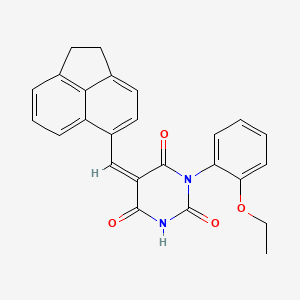
![N-(1,3-benzodioxol-5-ylmethyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4969112.png)
